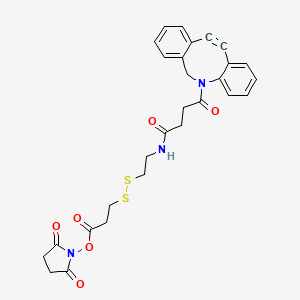

DBCO-CONH-S-S-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DBCO-CONH-S-S-NHS ester, also known as Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester, is a cleavable heterobifunctional linker. It is widely used in bioconjugation and click chemistry applications. This compound contains a dibenzocyclooctyne group, which is known for its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction .

Mecanismo De Acción

Target of Action

DBCO-CONH-S-S-NHS ester is primarily targeted towards molecules containing azide groups . It is used in the synthesis of antibody-drug conjugates (ADCs) , where the primary targets are specific antigens on the surface of cancer cells .

Mode of Action

The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is highly specific and efficient, allowing for the creation of stable triazole linkages . The NHS ester part of the molecule reacts with primary amines on biomolecules, facilitating the attachment of the DBCO group .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the SPAAC reaction . This copper-free click chemistry process allows for the specific reaction of the DBCO group with azide-containing molecules . The result is the formation of a stable triazole linkage, which is crucial in the creation of ADCs .

Pharmacokinetics

The compound’s solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody attached to a cytotoxic drug through an ADC linker . The ADCs can specifically target and kill cancer cells, thereby improving the efficacy of cancer treatments .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound can react with primary amine groups and form covalent bonds under mild conditions of neutral or slightly alkaline conditions . It is also recommended to be stored at -20°C, protected from light, and under nitrogen .

Análisis Bioquímico

Biochemical Properties

DBCO-CONH-S-S-NHS ester reacts with primary amines on biomolecules . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can interact with enzymes, proteins, and other biomolecules containing Azide groups .

Cellular Effects

It is known that the compound plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), which are designed to target specific cells .

Molecular Mechanism

The molecular mechanism of this compound involves a reaction with primary amines on biomolecules . This reaction is facilitated by a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can bind with molecules containing Azide groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester involves the functionalization of dibenzocyclooctyne with a cleavable disulfide linker and an activated N-hydroxysuccinimidyl ester. The general synthetic route includes the following steps:

Formation of Dibenzocyclooctyne: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.

Introduction of Disulfide Linker: The dibenzocyclooctyne is then reacted with a disulfide-containing compound to introduce the cleavable disulfide linker.

Activation with N-hydroxysuccinimidyl Ester: Finally, the compound is activated with N-hydroxysuccinimidyl ester to form the final product

Industrial Production Methods

Industrial production of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester undergoes several types of chemical reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click chemistry reaction occurs between the dibenzocyclooctyne group and azide-containing compounds, forming a stable triazole linkage

Cleavage of Disulfide Linker: The disulfide linker can be cleaved under reducing conditions, such as treatment with dithiothreitol (DTT) or β-mercaptoethanol.

Common Reagents and Conditions

SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature. No catalyst is required.

Major Products Formed

SPAAC Reaction: Forms a stable triazole linkage between the dibenzocyclooctyne and azide-containing compounds.

Disulfide Cleavage: Results in the separation of the linked molecules, releasing the original dibenzocyclooctyne and the azide-containing compound.

Aplicaciones Científicas De Investigación

Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester has a wide range of applications in scientific research:

Bioconjugation: Used to label biomolecules such as proteins, peptides, and antibodies by introducing dibenzocyclooctyne groups onto their surfaces.

Antibody-Drug Conjugates (ADCs): Serves as a cleavable linker in the synthesis of ADCs, allowing for targeted drug delivery.

Click Chemistry: Facilitates copper-free click chemistry reactions for the modification and labeling of biomolecules.

Nanoparticle Functionalization: Used to conjugate peptide antigens onto the surface of nanoparticles for targeted delivery.

Comparación Con Compuestos Similares

Similar Compounds

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Similar in structure but lacks the cleavable disulfide linker.

Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfo group for increased water solubility.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Contains a polyethylene glycol (PEG) spacer for increased solubility and reduced steric hindrance.

Uniqueness

Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester is unique due to its cleavable disulfide linker, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly useful in applications where reversible conjugation is desired .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNGUSKTYYIUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)

![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)

![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)

![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)